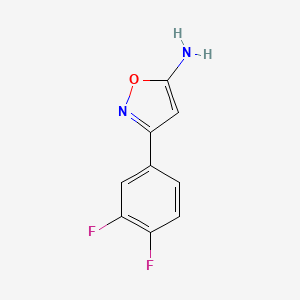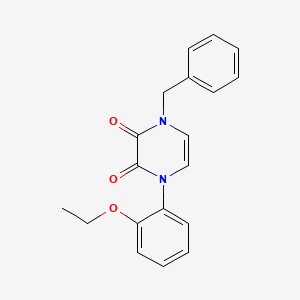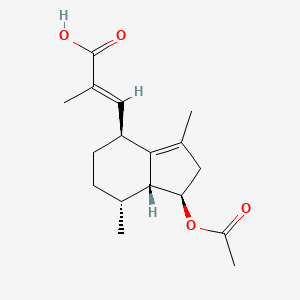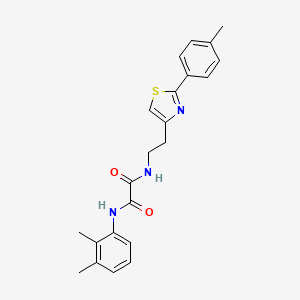
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide, also known as CMMP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CMMP is a member of the enamide family, which is known for its diverse pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to cause inflammation and pain, and their inhibition by N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide results in the reduction of these symptoms. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the breakdown of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and arthritis. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide. One area of interest is the development of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the reaction of 5-chloro-2-methoxy-3-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxy-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-4-10(14)13-9-6-8(12)5-7(2)11(9)15-3/h4-6H,1H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKSDZNUDFQINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)NC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)


![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)


![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)



